An In-depth Technical Guide to 2-(Trifluoromethyl)pyrimidine: Chemical Properties and Experimental Protocols
An In-depth Technical Guide to 2-(Trifluoromethyl)pyrimidine: Chemical Properties and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 2-(Trifluoromethyl)pyrimidine, a key building block in medicinal chemistry and drug development. This document summarizes its known physical and spectral characteristics, reactivity, and provides insights into its synthesis.
Core Chemical Properties
2-(Trifluoromethyl)pyrimidine is a heterocyclic compound with the molecular formula C₅H₃F₃N₂ and a molecular weight of 148.09 g/mol .[1] The presence of the highly electronegative trifluoromethyl group significantly influences the electronic properties of the pyrimidine ring, rendering it electron-deficient and susceptible to nucleophilic attack. This inherent reactivity is a cornerstone of its utility in the synthesis of more complex molecules.
Table 1: Physical and Chemical Properties of 2-(Trifluoromethyl)pyrimidine and Related Derivatives
| Property | 2-(Trifluoromethyl)pyrimidine | 2-Chloro-4-(trifluoromethyl)pyrimidine | 2-Amino-4-(trifluoromethyl)pyrimidine |
| Molecular Formula | C₅H₃F₃N₂ | C₅H₂ClF₃N₂ | C₅H₄F₃N₃ |
| Molecular Weight ( g/mol ) | 148.09[1] | 182.53 | 163.10[2] |
| Physical Form | Not specified | Liquid | Powder[2] |
| Melting Point (°C) | Not available | Not applicable | 174-178[2] |
| Boiling Point (°C) | Not available | 60 @ 10 mmHg | Not available |
| Density (g/mL) | Not available | 1.513 @ 25 °C | Not available |
| Refractive Index | Not available | 1.447 @ 20 °C | Not available |
Reactivity and Synthetic Applications
The electron-withdrawing nature of the trifluoromethyl group makes the pyrimidine ring in 2-(trifluoromethyl)pyrimidine and its derivatives highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a key feature exploited in the synthesis of a wide array of functionalized pyrimidines for pharmaceutical and agrochemical applications.
For example, chloro-substituted trifluoromethylpyrimidines readily undergo displacement reactions with various nucleophiles, including amines, thiols, and alkoxides, to introduce diverse functional groups onto the pyrimidine core. This versatility has led to the development of numerous derivatives with potential biological activities. Recent studies have explored 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential anticancer agents targeting Werner (WRN) helicase.[3][4]
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of the parent 2-(trifluoromethyl)pyrimidine is not explicitly provided in the reviewed literature, the synthesis of its derivatives offers valuable insights into common synthetic strategies. A general and widely applicable method for the construction of the pyrimidine ring involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine, urea, or guanidine derivative.
A patented method for a related compound, 2-(trifluoromethyl)pyrimidin-5-ol, provides a representative multi-step synthesis.[5] This process illustrates a common approach to constructing the functionalized pyrimidine ring system.
Synthesis of 2-(Trifluoromethyl)pyrimidin-5-ol (Illustrative Protocol) [5]
This synthesis proceeds through the formation of a tetrahydropyrimidine intermediate, followed by subsequent chemical modifications.
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Step 1: Synthesis of 2-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol. 1,3-Diamino-2-hydroxypropane and ethyl trifluoroacetate are heated in a reaction vessel equipped with a water separator. The reaction mixture is heated to 160-180 °C for 4-6 hours. After cooling, a pulping solvent such as petroleum ether is added to precipitate the solid intermediate, which is then collected by filtration and dried.
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Step 2: Tosylation of the Intermediate. The intermediate from Step 1 is reacted with p-toluenesulfonyl chloride at 0 °C. Following the reaction, water is added, and the product is extracted and the solvent removed to yield the tosylated intermediate.
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Step 3: Aromatization to 2-(Trifluoromethyl)pyrimidin-5-ol. The tosylated intermediate is dissolved in a suitable solvent, and a base is added to facilitate the elimination reaction at room temperature, leading to the formation of the aromatic 2-(trifluoromethyl)pyrimidin-5-ol.
Caption: Synthetic workflow for 2-(Trifluoromethyl)pyrimidin-5-ol.
Spectral Data
Detailed spectral data for the parent 2-(trifluoromethyl)pyrimidine is not extensively reported. However, analysis of the NMR spectra of its derivatives provides expected chemical shift ranges and coupling patterns.
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¹H NMR: The protons on the pyrimidine ring are expected to appear in the aromatic region, typically between δ 7.0 and 9.0 ppm. The exact chemical shifts and coupling constants will be influenced by the substitution pattern.
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¹³C NMR: The carbon atoms of the pyrimidine ring will resonate in the aromatic region. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
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¹⁹F NMR: A single resonance is expected for the trifluoromethyl group, typically appearing as a singlet in the absence of other fluorine atoms. The chemical shift will be characteristic of a CF₃ group attached to an aromatic ring.
The infrared (IR) spectrum would be expected to show characteristic absorptions for C-H, C=C, and C=N stretching vibrations within the aromatic pyrimidine ring, as well as strong absorptions corresponding to the C-F bonds of the trifluoromethyl group. Mass spectrometry (MS) would show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the pyrimidine ring and the loss of fluorine atoms or the CF₃ group.
Safety and Handling
2-(Trifluoromethyl)pyrimidine and its derivatives should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Based on GHS classifications for related compounds, these chemicals may cause skin and eye irritation.[1] For detailed safety information, consult the specific Safety Data Sheet (SDS) for the compound being used.
Conclusion
2-(Trifluoromethyl)pyrimidine is a valuable and versatile building block in modern synthetic chemistry, particularly in the fields of drug discovery and agrochemicals. Its unique electronic properties, conferred by the trifluoromethyl group, make it a reactive and adaptable scaffold for the synthesis of a wide range of functionalized heterocyclic compounds. Further research into the specific properties and synthetic methodologies for the parent compound and its derivatives will continue to expand its applications in creating novel and impactful molecules.
References
- 1. 2-(Trifluoromethyl)pyrimidine | C5H3F3N2 | CID 14007756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN111533699A - Synthetic method of 2- (trifluoromethyl) pyrimidine-5-ol - Google Patents [patents.google.com]
